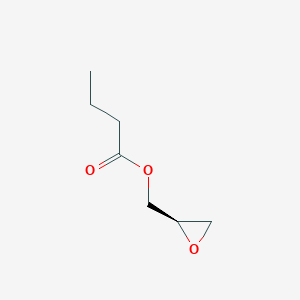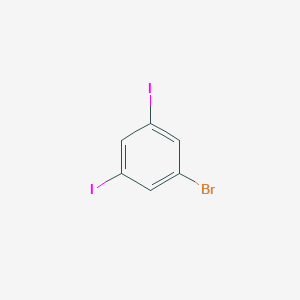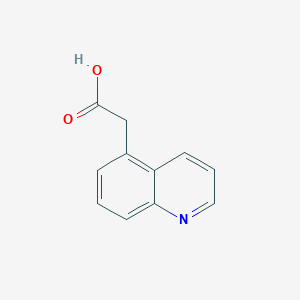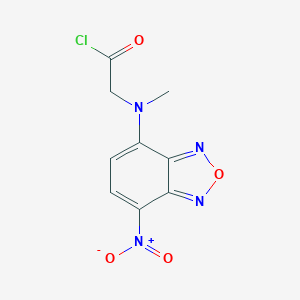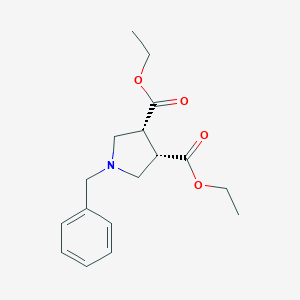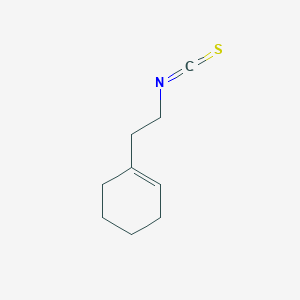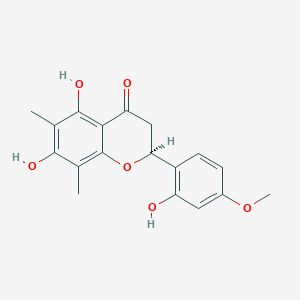
1,3-丙二酮二甲酯
描述
2, 6-Dimethyl-trans-2-heptenoyl-CoA, also known as dimethyl 1, 3-acetonedicarboxylate or dimethyl 3-oxopentanedioate, belongs to the class of organic compounds known as beta-keto acids and derivatives. These are organic compounds containing an aldehyde substituted with a keto group on the C3 carbon atom. 2, 6-Dimethyl-trans-2-heptenoyl-CoA is soluble (in water) and a very weakly acidic compound (based on its pKa).
科学研究应用
有机合成
1,3-丙二酮二甲酯是一种高反应性化合物,具有优异的溶解性 . 它已广泛应用于有机合成的各种应用中 . 当与不同的反应物结合时,它会发生反应,导致形成官能化化合物 .
防晒剂用于紫外线防护
该化合物的一种潜在应用是在制造用于紫外线防护的防晒剂 . 它所发生的反应导致形成官能化的 2-羟基苯并苯酮、6H-苯并[c]色烯和苯并[c]香豆素 . 这些合成的化合物可以被认为是制造新的防晒剂的潜在支架,这些防晒剂可以保护人们免受有害的紫外线 (UV) 辐射 .
药物和农用化学品
1,3-丙二酮二甲酯在化学选择性和立体选择性反应中发挥作用,使合成高度官能化的分子成为可能 . 这些分子可以用作药物和农用化学品开发中的合成中间体 .
邻炔基苯甲酸酯或呋喃-3(2H)-酮的合成
作用机制
Dimethyl 1,3-acetonedicarboxylate, also known as Dimethyl 3-oxopentanedioate or Dimethyl acetone-1,3-dicarboxylate, is a highly reactive compound with a wide range of applications in organic synthesis .
Target of Action
The primary targets of Dimethyl 1,3-acetonedicarboxylate are various reactants in organic synthesis. It interacts with reactants such as 3-methoxalyl, 3-polyfluoroacyl, and 3-aroylchromones, as well as 1,3-diphenylacetone . These reactants play a crucial role in the formation of functionalized compounds with potential applications in sunscreen agents for UV protection, pharmaceuticals, and agrochemicals .
Mode of Action
Dimethyl 1,3-acetonedicarboxylate undergoes reactions primarily at the C-2 atom of the chromone system when combined with various reactants . These reactions result in pyrone ring-opening and subsequent formal [3 + 3] cyclocondensation . The specific compound synthesized depends on the substituent present at the 3-position of the reactant .
Biochemical Pathways
The biochemical pathways affected by Dimethyl 1,3-acetonedicarboxylate involve the synthesis of highly functionalized molecules. These molecules can be used as synthetic intermediates in the development of pharmaceuticals and agrochemicals . Furthermore, it is employed in the synthesis of functionally embellished o-Alkynylbenzoates or Furan-3 (2H)-ones .
Result of Action
The result of Dimethyl 1,3-acetonedicarboxylate’s action is the formation of functionalized compounds with diverse applications. For instance, it leads to the formation of functionalized 2-hydroxybenzophenones, 6H-benzo[c]chromenes, and benzo[c]coumarins . These compounds can be considered as potential scaffolds for creating new sunscreen agents that protect against harmful ultraviolet (UV) radiation .
Action Environment
The action of Dimethyl 1,3-acetonedicarboxylate is influenced by environmental factors such as the presence of other reactants and the pH of the reaction environment . Its high reactivity and excellent solubility make it stable under normal conditions, with a boiling point of 236-238 °C and a flash point of 125 °C .
属性
IUPAC Name |
dimethyl 3-oxopentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c1-11-6(9)3-5(8)4-7(10)12-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJOKCPFLQMDEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062007 | |
| Record name | Dimethyl 3-oxoglutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Dimethyl 3-oxoglutarate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20618 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1830-54-2 | |
| Record name | 1,5-Dimethyl 3-oxopentanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1830-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl 3-oxoglutarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001830542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 3-oxopentanedioate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4677 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentanedioic acid, 3-oxo-, 1,5-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyl 3-oxoglutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl 3-oxoglutarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.805 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYL 3-OXOGLUTARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVX284APC6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for Dimethyl 1,3-acetonedicarboxylate?
A1: Dimethyl 1,3-acetonedicarboxylate has the molecular formula C7H10O5 and a molecular weight of 174.15 g/mol []. Its key spectroscopic data includes characteristic peaks in 1H NMR and 13C NMR spectra, which can be found in various chemical databases.
Q2: Dimethyl 1,3-acetonedicarboxylate is described as an "acidic β-keto ester". What are the implications of this for its reactivity?
A2: The acidic nature of the α-protons between the ketone and ester groups makes DMAD susceptible to deprotonation by bases. This generates a nucleophilic enolate species, a key intermediate in various reactions like alkylation, aldol, and Claisen condensations [].
Q3: Dimethyl 1,3-acetonedicarboxylate is a valuable reagent in organic synthesis. What are some of its key applications?
A3: DMAD is widely used in the synthesis of various heterocyclic compounds like pyridines, pyridazines, and pyrimidines [, , ]. It serves as a precursor for the Robinson-Schopf synthesis of piperidones, a class of nitrogen-containing heterocycles []. Its ability to undergo 2:1 condensations with α-dicarbonyl compounds leads to the formation of bicyclo[3.3.0]octane-3,7-diones, valuable intermediates in natural product synthesis [1-6, 29].
Q4: How does the structure of Dimethyl 1,3-acetonedicarboxylate contribute to its versatility as a synthetic building block?
A4: The presence of multiple reactive sites – the ketone, the two ester groups, and the acidic α-protons – allows for diverse transformations. Researchers have exploited these features to design elegant and efficient routes for synthesizing complex molecules [, , ].
Q5: Can you provide an example of a reaction where Dimethyl 1,3-acetonedicarboxylate acts as a key component and explain its role?
A5: In the Weiss-Cook condensation, DMAD reacts with a 1,2-dicarbonyl compound to form a bicyclo[3.3.0]octane-3,7-dione []. This reaction involves a double aldol condensation followed by a double dehydration. DMAD provides the two carbon atoms that bridge the two carbonyl groups of the 1,2-dicarbonyl compound, forming the bicyclic structure.
Q6: Have there been studies on modifying the structure of Dimethyl 1,3-acetonedicarboxylate to influence its reactivity or introduce new functionalities?
A6: Yes, researchers have explored the synthesis and reactivity of various derivatives of DMAD. For instance, the use of diethyl 1,3-acetonedicarboxylate has been reported, expanding the synthetic possibilities []. Modifications in the ester alkyl groups or the introduction of substituents on the methylene groups can alter the reactivity and lead to different product outcomes.
Q7: Can you give an example of how structural modifications to Dimethyl 1,3-acetonedicarboxylate have led to the synthesis of different product classes?
A7: Reacting DMAD with alkyl alkynoates yields resorcinols through a Michael addition-Dieckman cyclization sequence []. In contrast, using DMAD with enals in the presence of a catalyst leads to bicyclo[3.3.1]nonane derivatives through a sequential Michael addition-intramolecular aldolization []. These examples showcase how subtle changes in the reaction partners and conditions can dramatically alter the reaction pathway and final product.
Q8: What analytical methods are commonly employed for the characterization and quantification of Dimethyl 1,3-acetonedicarboxylate and its reaction products?
A9: Common techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) for structural characterization [, , , , ]. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are employed for separation and quantification, often coupled with detectors like flame ionization detectors (FID) or mass spectrometers [, , ].
Q9: What is known about the environmental impact of Dimethyl 1,3-acetonedicarboxylate and are there any green chemistry initiatives related to its use?
A10: While specific ecotoxicological data for DMAD might be limited, research focusing on sustainable synthetic approaches is important. For example, developing efficient catalytic processes, utilizing greener solvents, and minimizing waste generation are crucial aspects of green chemistry initiatives relevant to DMAD and its applications. Exploring alternative reagents with lower environmental impact and comparable reactivity is an active area of research [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


